molecular formula C3H4BrN B1265702 3-Bromopropionitrile CAS No. 2417-90-5

3-Bromopropionitrile

Cat. No.: B1265702
CAS No.: 2417-90-5
M. Wt: 133.97 g/mol
InChI Key: CQZIEDXCLQOOEH-UHFFFAOYSA-N
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Description

3-Bromopropionitrile is an organic compound with the chemical formula C3H4BrN. It is a colorless to light yellow liquid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and a nitrile group, making it a valuable intermediate in various chemical reactions .

Mechanism of Action

Mode of Action

3-Bromopropionitrile is a versatile reagent used in organic synthesis. It has been used as an initiator in the atom transfer radical polymerization of acrylonitrile . It has also been used in coupling reactions of a number of aromatic and heteroaromatic phenols with alkyl, acyl or benzoyl halides in acetonitrile with cesium fluoride-Celite .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the context of its use. In the context of atom transfer radical polymerization, it acts as an initiator, contributing to the formation of polymers . In coupling reactions, it facilitates the formation of new bonds between molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, its boiling point is 76-78 °C at 10 mmHg , suggesting that it is stable under normal conditions but can be volatilized under reduced pressure.

Biochemical Analysis

Biochemical Properties

3-Bromopropionitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as an initiator in the atom transfer radical polymerization of acrylonitrile . Additionally, this compound has been employed in coupling reactions involving aromatic and heteroaromatic phenols with alkyl, acyl, or benzoyl halides in the presence of cesium fluoride-Celite . These interactions highlight the compound’s versatility and reactivity in biochemical processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to initiate radical polymerization and participate in coupling reactions suggests that it can form stable intermediates with biomolecules, thereby influencing their activity and function . These molecular interactions are crucial for understanding the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromopropionitrile can be synthesized through the reaction of acrylonitrile with bromine or hydrogen bromide. One common method involves the addition of bromine to acrylonitrile in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of β-hydroxypropionitrile with phosphorus tribromide. The reaction is carried out in benzene, and the product is purified by distillation under reduced pressure to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopropionitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromopropionitrile has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Bromoacetonitrile
  • 4-Bromobutyronitrile
  • 2-Bromopropionitrile
  • Chloroacetonitrile
  • 2-Chloropropionitrile
  • 3-Hydroxypropionitrile
  • Dichloroacetonitrile
  • 5-Bromovaleronitrile
  • Methyl 3-bromopropionate

Comparison: 3-Bromopropionitrile is unique due to its specific combination of a bromine atom and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

3-bromopropanenitrile
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InChI

InChI=1S/C3H4BrN/c4-2-1-3-5/h1-2H2
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InChI Key

CQZIEDXCLQOOEH-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C#N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4BrN
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DSSTOX Substance ID

DTXSID0062397
Record name Propanenitrile, 3-bromo-
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Molecular Weight

133.97 g/mol
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Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 3-Bromopropionitrile
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CAS No.

2417-90-5
Record name 3-Bromopropionitrile
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Record name Propanenitrile, 3-bromo-
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Record name 3-bromopropiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data for 3-Bromopropionitrile?

A1: this compound has the molecular formula C3H4BrN. Its structure consists of a three-carbon chain with a bromine atom attached to the terminal carbon and a nitrile group (-CN) attached to the other terminal carbon. Spectroscopic studies, including Raman and infrared spectroscopy, reveal that this compound exists as a mixture of trans and gauche conformers in the liquid phase, with the gauche form being more stable. In the solid phase, only the gauche conformer is observed. []

Q2: Is there evidence of this compound being used in the synthesis of pharmaceuticals?

A2: Yes, this compound has been utilized in the synthesis of important pharmaceuticals. One example is its use in the production of didanosine (ddI), an anti-HIV drug. [] The synthesis involves a multi-step process where this compound serves as a crucial building block.

Q3: How does the structure of this compound relate to its reactivity?

A3: The presence of both a bromine atom and a nitrile group in this compound significantly influences its reactivity. The bromine atom acts as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. The nitrile group can undergo reduction reactions, leading to the formation of amines, which are important intermediates in organic synthesis. []

Q4: Has this compound been studied in the context of material science?

A4: Research indicates that this compound plays a role in material science, particularly in the development of polymers. Studies have explored its use as an initiator in the Atom Transfer Radical Polymerization (ATRP) of acrylonitrile, leading to the production of polyacrylonitrile with improved isotacticity and low polydispersity. []

Q5: Are there any computational studies focusing on this compound?

A5: Yes, computational chemistry techniques have been employed to study this compound. Molecular mechanics calculations have been used alongside gas-phase electron diffraction to determine the conformation and molecular structure of the compound. []

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